2-Bromo-3-chloro-1,1,1-trifluoropropane
Overview
Description
2-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃BrClF₃ and a molecular weight of 211.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated compounds can interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The impact of these properties on the bioavailability of 2-Bromo-3-chloro-1,1,1-trifluoropropane is currently unknown .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3-chloro-1,1,1-trifluoropropane are not well-studied. It is known to be a halogenated hydrocarbon Halogenated hydrocarbons are often used in organic synthesis due to their reactivity
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that halogenated hydrocarbons can have various effects on cells, depending on their specific chemical structure and the type of cells they interact with .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a halogenated hydrocarbon, it may interact with various biomolecules in the cell, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that halogenated hydrocarbons can have varying effects over time, depending on factors such as their stability, degradation, and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. It is known that the effects of halogenated hydrocarbons can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. As a halogenated hydrocarbon, it may be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that halogenated hydrocarbons can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that halogenated hydrocarbons can be directed to specific compartments or organelles based on various factors, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-chloro-1,1,1-trifluoropropane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropane with bromine and chlorine under controlled conditions. The reaction typically takes place in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Addition Reactions: Reagents such as hydrogen halides or halogenating agents are employed.
Major Products Formed
Substitution Reactions: Products include alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: The products depend on the specific addition reaction but can include halogenated alkanes or alkenes.
Scientific Research Applications
2-Bromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Similar in structure but lacks the chlorine atom.
2-Bromo-2-chloro-1,1,1-trifluoroethane: Similar halogenation pattern but with a different carbon backbone.
2-Bromo-1,1,1-trifluoropropane: Lacks the chlorine atom, making it less versatile in certain reactions.
Uniqueness
2-Bromo-3-chloro-1,1,1-trifluoropropane is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
Properties
IUPAC Name |
2-bromo-3-chloro-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClF3/c4-2(1-5)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBARSPZYKDIADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660149 | |
Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-92-1 | |
Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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